molecular formula C₃₈H₅₂N₆O₇ B000138 Atazanavir CAS No. 198904-31-3

Atazanavir

Cat. No. B000138
M. Wt: 704.9 g/mol
InChI Key: AXRYRYVKAWYZBR-GASGPIRDSA-N
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Description

Atazanavir, known by its brand name Reyataz among others, is a protease inhibitor (PI) used as a component of antiretroviral therapy (ART) regimens for the treatment of HIV-1 infection. It is approved for use in adult and, in some countries, pediatric patients. Atazanavir can be administered once daily and has a lower capsule burden compared to other PIs. It is known for its favorable profile regarding metabolic effects, including less alteration of lipid levels. The drug is available in both boosted (with ritonavir) and unboosted forms. Boosted atazanavir has shown similar efficacy to regimens containing lopinavir/ritonavir in treatment-naive and treatment-experienced patients, with the added benefit of generally being well tolerated and associated with less marked metabolic effects (Croom, Dhillon, & Keam, 2012).

Scientific Research Applications

Cardiac Applications

Atazanavir, primarily an antiretroviral medication, has been studied for its effects on cardiac fibrosis. Research by Zhang et al. (2018) showed that atazanavir significantly attenuated cardiac fibroblast proliferation and blocked various inflammatory pathways in ischemic myocardial tissue. This suggests a potential role in managing myocardial infarction-induced cardiac fibrosis.

HIV Treatment and Management

Atazanavir has a crucial role in treating both antiretroviral-naive and experienced individuals with HIV. Studies such as those by Havlir & O'Marro (2004) and Gatell et al. (2007) highlight its effectiveness in maintaining virologic suppression when switched from other protease inhibitors, along with its favorable lipid profile.

Metabolic Profiling

The metabolism of atazanavir is an area of active research. Heine et al. (2009) identified and profiled circulating metabolites of atazanavir, providing insights into its effectiveness and potential toxicity. This research is crucial for understanding the pharmacokinetics of the drug in HIV treatment.

Pharmacogenetics

The Clinical Pharmacogenetics Implementation Consortium (2016) provided guidelines on atazanavir prescribing based on UGT1A1 genotyping. This study highlights the importance of genetic factors in the metabolism of atazanavir and its associated risk of hyperbilirubinemia.

Nephrotoxicity and Cardiovascular Effects

Studies have explored the nephrotoxic potential of atazanavir. Hara et al. (2015) discussed cases of acute and chronic tubulointerstitial nephritis associated with atazanavir. Additionally, Busti et al. (2006) investigated the drug's impact on the QTc interval, indicating its cardiovascular effects.

Lipid Profile and Metabolic Effects

Atazanavir's impact on lipid profiles has been a significant area of investigation. Studies like Squires et al. (2004) and Haerter et al. (2004) have shown its favorable effects on lipid levels and its potential to cause regression of lipodystrophy in HIV-infected patients.

Safety And Hazards

Atazanavir can cause serious, life-threatening side effects. These include changes in heart rhythm, severe skin rash and allergic reactions, liver problems, and drug interactions . It’s important to monitor these potential side effects and seek medical attention if they occur.

Future Directions

Atazanavir capsules are approved for use in adults and children 6 years of age and older who weigh at least 33 lb (15 kg). Atazanavir capsules may be used with a pharmacokinetic enhancer (boosting agent) – either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost) . The use of Atazanavir in children and adolescents needs further investigation .

properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-GASGPIRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048691
Record name Atazanavir
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Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atazanavir
Source Human Metabolome Database (HMDB)
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Solubility

Free base slightly soluble (4-5 mg/mL), 3.27e-03 g/L
Record name Atazanavir
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Record name Atazanavir
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Atazanavir selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease, thus preventing the formation of mature virions. Atazanavir is not active against HIV-2., Atazanavir is an azapeptide HIV-1 protease inhibitor. The compound selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions., BMS-232632 is an azapeptide human immunodeficiency virus type 1 (HIV-1) protease (Prt) inhibitor that exhibits potent anti-HIV activity with a 50% effective concentration (EC(50)) of 2.6 to 5.3 nM and an EC(90) of 9 to 15 nM in cell culture. Proof-of-principle studies indicate that BMS-232632 blocks the cleavage of viral precursor proteins in HIV-infected cells, proving that it functions as an HIV Prt inhibitor. Comparative studies showed that BMS-232632 is generally more potent than the five currently approved HIV-1 Prt inhibitors. Furthermore, BMS-232632 is highly selective for HIV-1 Prt and exhibits cytotoxicity only at concentrations 6,500- to 23, 000-fold higher than that required for anti-HIV activity. To assess the potential of this inhibitor when used in combination with other antiretrovirals, BMS-232632 was evaluated for anti-HIV activity in two-drug combination studies. Combinations of BMS-232632 with either stavudine, didanosine, lamivudine, zidovudine, nelfinavir, indinavir, ritonavir, saquinavir, or amprenavir in HIV-infected peripheral blood mononuclear cells yielded additive to moderately synergistic antiviral effects. Importantly, combinations of drug pairs did not result in antagonistic anti-HIV activity or enhanced cytotoxic effects at the highest concentrations used for antiviral evaluation. Our results suggest that BMS-232632 may be an effective HIV-1 inhibitor that may be utilized in a variety of different drug combinations.
Record name Atazanavir
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Record name ATAZANAVIR
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Product Name

Atazanavir

CAS RN

198904-31-3
Record name Atazanavir
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Record name Atazanavir [INN:BAN]
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Record name Atazanavir
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Record name methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
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Record name Atazanavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40,200
Citations
DR Goldsmith, CM Perry - Drugs, 2003 - Springer
… atazanavir in 198 clinical isolates from atazanavir-naive, but PI-experienced, patients.[15] A >4-fold increase in the EC 50 for atazanavir … with decreased susceptibility to atazanavir. With …
Number of citations: 148 link.springer.com
KF Croom, S Dhillon, SJ Keam - Drugs, 2009 - Springer
… Atazanavir is administered once daily and has a low capsule burden. Atazanavir, whether … These properties mean that boosted atazanavir, and unboosted atazanavir in patients …
Number of citations: 120 link.springer.com
CL Tiec, A Barrail, C Goujard, AM Taburet - Clinical pharmacokinetics, 2005 - Springer
… on a once-daily dosage regimen, atazanavir AUC from 0 to 24 hours and … with atazanavir 300mg alone. Therefore, ritonavir boosted atazanavir regimen (ritonavir 100mg and atazanavir …
Number of citations: 176 link.springer.com
TS Harrison, LJ Scott - Drugs, 2005 - Springer
… had never previously received atazanavir, atazanavir susceptibility was reduced … atazanavir in patients with prior exposure to at least three other PIs. Limited data suggest that atazanavir…
Number of citations: 105 link.springer.com
JJ Orrick, CR Steinhart - Annals of Pharmacotherapy, 2004 - journals.sagepub.com
… Atazanavir can cause increases in unconjugated bilirubin levels, which rarely leads to … , atazanavir did not negatively impact the lipid profile. Similar to other PIs, atazanavir is …
Number of citations: 54 journals.sagepub.com
AJ Busti, RG Hall, DM Margolis - … : The Journal of Human …, 2004 - Wiley Online Library
… to atazanavir. Currently, atazanavir is not a preferred protease inhibitor for initial HAART regimens. In treatmentnaïve patients, atazanavir can be given as 400 mg/day. However, …
R Wood - Expert review of anti-infective therapy, 2008 - Taylor & Francis
… Atazanavir has variable bioavailability and food decreases the … atazanavir by 50% and RTV-boosted atazanavir by 25% compared with the fasting state. RTV-boosted atazanavir is …
Number of citations: 48 www.tandfonline.com
BM Best, SL Letendre, E Brigid, DB Clifford… - AIDS (London …, 2009 - ncbi.nlm.nih.gov
… The objective of this study was to determine atazanavir … on atazanavir/ritonavir maintenance therapy. The objective of this study was to expand the limited observations of atazanavir …
Number of citations: 145 www.ncbi.nlm.nih.gov
JM Molina, J Andrade-Villanueva, J Echevarria… - The Lancet, 2008 - thelancet.com
… atazanavir in one patient. Serious adverse events were noted in 51 (12%) of 441 patients in the atazanavir/… Fewer patients in the atazanavir/ritonavir group than in the lopinavir/ritonavir …
Number of citations: 514 www.thelancet.com
M Hara, A Suganuma, N Yanagisawa… - Clinical kidney …, 2015 - academic.oup.com
… We illustrate the review with a further report of atazanavir-associated GIN showing renal pathological changes before and after withdrawal of atazanavir and prednisolone therapy. …
Number of citations: 53 academic.oup.com

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